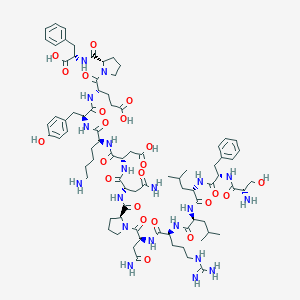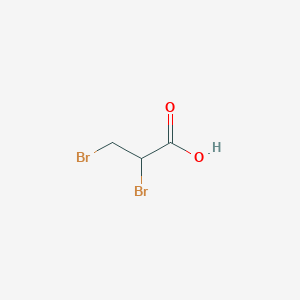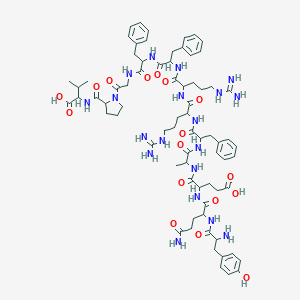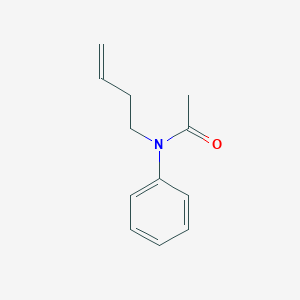
2-Naphthyl 3-pyrrolidinyl ether hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthyl 3-pyrrolidinyl ether hydrochloride (2-NPPE HCl) is an organic compound with the chemical formula C13H17ClN2O. It is a white crystalline solid that is soluble in water and polar organic solvents. 2-NPPE HCl is a versatile reagent that has been used in various areas of scientific research, including organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Polymer Development
The derivative of 2-Naphthyl 3-pyrrolidinyl ether hydrochloride, particularly naphthalene-based compounds, has been actively researched in the synthesis of novel polymers. Studies illustrate the creation of pyridine-based ether ester diamines and their further application in generating thermally stable poly(ether ester amide)s (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2004). Similar research has demonstrated the synthesis of heat-resistant polyimides using a pyridine-based diamine with preformed ether and ester groups (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2005). These studies indicate the significant potential of such compounds in developing advanced materials with enhanced thermal stability and desirable physical properties.
Catalysis and Organic Synthesis
In the realm of organic synthesis and catalysis, derivatives of 2-Naphthyl 3-pyrrolidinyl ether hydrochloride have been utilized as protecting groups in the synthesis of complex organic molecules. For instance, research has highlighted the use of 2-naphthylmethyl (NAP) ether as a protecting group in carbohydrate synthesis, providing a divergent approach towards generating high-mannose type oligosaccharide libraries (Li, Roy, & Liu, 2011). Another study explored the stabilization of a snub bisphenoidal environment of strontium in a complex containing ether and pyrazole derivatives, showcasing the intricate interactions and stability offered by such compounds (Schowtka, Görls, & Westerhausen, 2015).
Eigenschaften
IUPAC Name |
3-naphthalen-2-yloxypyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)16-14-7-8-15-10-14;/h1-6,9,14-15H,7-8,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVSPNKJVASFJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl 3-pyrrolidinyl ether hydrochloride | |
CAS RN |
127342-10-3 |
Source


|
| Record name | Pyrrolidine, 3-(2-naphthalenyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127342-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole](/img/structure/B165505.png)


